molecular formula C11H16ClN5O2 B1439902 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride CAS No. 1220034-06-9

4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride

Cat. No. B1439902
CAS RN: 1220034-06-9
M. Wt: 285.73 g/mol
InChI Key: NNPWAPLCKFFJDS-UHFFFAOYSA-N
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Description

The compound “4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride” is a derivative of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine . It is a solid compound .


Molecular Structure Analysis

The molecular structure of the parent compound, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine, includes a pyrazolo[4,3-c]pyridine core with four hydrogen atoms attached to the pyrazole ring and three hydrogen atoms attached to the pyridine ring . The exact structure of “4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride” would require additional information or computational analysis for accurate determination.


Physical And Chemical Properties Analysis

The parent compound, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine, is a solid at room temperature . It has a molecular weight of 123.16 . The compound has a density of 1.2±0.1 g/cm³, a boiling point of 331.7±32.0 °C at 760 mmHg, and a flash point of 154.4±25.1 °C .

Scientific Research Applications

Inhibitor Development for Coagulation Factor Xa

This compound has been utilized in the development of inhibitors for blood coagulation factor Xa. Such inhibitors, like apixaban, are significant in the treatment of thrombosis and other cardiovascular diseases .

Antiproliferative Agents

The pyrazolo[4,3-c]pyridine moiety, present in the compound, is explored for its antiproliferative activity. This activity is crucial in cancer research for the development of new chemotherapy agents .

Organic Synthesis and Catalysis

The compound serves as a building block in organic synthesis. Its structure can be modified to create novel compounds with potential catalytic activities, useful in various chemical reactions .

Drug Discovery and Medicinal Chemistry

As a part of a unique collection of chemicals, this compound is used in early drug discovery and medicinal chemistry to synthesize new pharmacologically active molecules .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2.ClH/c17-9-6-16(4-3-13-9)11(18)10-7-5-12-2-1-8(7)14-15-10;/h12H,1-6H2,(H,13,17)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPWAPLCKFFJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)N3CCNC(=O)C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride
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4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride
Reactant of Route 3
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride
Reactant of Route 4
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride
Reactant of Route 6
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride

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